An In-depth Technical Guide to the Chemical Properties of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by consolidating available data, outlining experimental protocols, and exploring potential avenues for future research.
Core Chemical Properties
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, also known by its synonym 3-(2,4-dimethylbenzoyl)propionic acid, is an aromatic ketoacid. Its core structure consists of a butanoic acid chain attached to a 2,4-dimethylphenyl group via a ketone. This seemingly simple molecule holds potential for further chemical derivatization and exploration of its biological activities.
Physicochemical Data
A summary of the key physicochemical properties of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 15880-03-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 206.24 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to off-white powder | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The primary route for the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride. This electrophilic aromatic substitution reaction is a fundamental method for the formation of aryl ketones.
General Friedel-Crafts Acylation Protocol
This protocol describes a solvent-free method for the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. This approach is environmentally friendly and often leads to high yields.
Materials:
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1,3-Dimethylbenzene (m-xylene)
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Crushed ice
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Concentrated hydrochloric acid
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Water
Procedure:
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In a fume hood, combine succinic anhydride (1.0 molar equivalent) and powdered anhydrous aluminum chloride (2.0 molar equivalents) in a mortar.
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Grind the mixture with a pestle for approximately one minute to ensure thorough mixing.
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Add 1,3-dimethylbenzene (1.0 molar equivalent) to the solid mixture.
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Continue to grind the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 8 minutes.[1]
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Upon completion, carefully transfer the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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The solid product will precipitate. Collect the solid by vacuum filtration.
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Wash the collected solid with cold water to remove any remaining acid and inorganic salts.
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The product can be further purified by recrystallization from a suitable solvent if necessary.
Spectral Data Analysis
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the butanoic acid chain, and the methyl groups on the phenyl ring.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | ~7.0-7.8 | Multiplet | 3H |
| -CH₂- (adjacent to C=O) | ~3.2 | Triplet | 2H |
| -CH₂- (adjacent to COOH) | ~2.8 | Triplet | 2H |
| Aromatic -CH₃ | ~2.3-2.5 | Singlet | 6H |
| Carboxylic Acid -OH | >10 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~198-202 |
| Carboxylic Acid (COOH) | ~175-180 |
| Aromatic C (quaternary) | ~135-145 |
| Aromatic CH | ~125-135 |
| -CH₂- (adjacent to C=O) | ~33 |
| -CH₂- (adjacent to COOH) | ~29 |
| Aromatic -CH₃ | ~20-22 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| C-H (Aromatic) | 3000-3100 | Stretching vibration |
| C-H (Aliphatic) | 2850-3000 | Stretching vibration |
| C=O (Ketone) | 1680-1700 | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |
| C=C (Aromatic) | 1450-1600 | Stretching vibration |
Predicted Mass Spectrometry Fragmentation
In mass spectrometry using electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 206. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the carbonyl group.
Potential Biological Activity and Signaling Pathways
While direct biological studies on 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid are limited, the broader class of 4-aryl-4-oxobutanoic acids and benzoylpropionic acid derivatives has been investigated for various pharmacological activities.[1][2]
Anti-inflammatory and Analgesic Potential
Many arylpropionic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The mechanism of action for these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[3] Studies on compounds structurally related to 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid have shown anti-inflammatory and analgesic properties.[1][2][4] For instance, 3-benzoylpropionic acid has demonstrated significant anti-inflammatory activity in in vivo models, marked by a reduction in cell migration and levels of nitric oxide and prostaglandin E2.[2]
Future Research Directions
The information presented in this guide highlights that while the fundamental chemistry of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is understood, its biological profile remains largely unexplored. Future research should focus on:
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Definitive Spectral Analysis: Obtaining and publishing high-resolution NMR, IR, and mass spectra to create a definitive reference for this compound.
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Biological Screening: Conducting in vitro and in vivo studies to evaluate its potential anti-inflammatory, analgesic, and other pharmacological activities.
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Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how modifications to the chemical structure impact its biological activity.
This compound represents a promising starting point for the development of new therapeutic agents, and further investigation is warranted to unlock its full potential.
References
- 1. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
